molecular formula C15H15ClN4O4S B135911 Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride CAS No. 139756-27-7

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride

Cat. No. B135911
M. Wt: 382.8 g/mol
InChI Key: ANLWYLNNHBFILJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride (DDSSC) is a new drug developed to treat erectile dysfunction. It is a derivative of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor that is used to treat erectile dysfunction. DDSSC is a novel compound that has been developed to increase the efficacy of sildenafil and to reduce the side effects associated with its use.

Scientific Research Applications

Theoretical Investigations

A theoretical study explored the stability of sildenafil tautomers, providing insights into the compound's structural and energetic preferences. This research utilized computational methods to analyze sildenafil's tautomeric forms, aiding in understanding the compound's chemical behavior and stability (Pajka, Lelek-Borkowska, & Zborowski, 2022).

Synthetic Approaches

Research on the synthesis of sulfonyl chlorides, to which Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is related, highlights their utility in creating various pharmaceuticals, herbicides, and other chemical products. A novel synthesis method using chlorine dioxide offers a simpler, high-yield process, emphasizing the compound's significance in industrial and laboratory settings (Lezina, Rubtsova, & Kuchin, 2011).

Pharmacological Research

Investigations into sildenafil analogues have identified new compounds with potential for treating erectile dysfunction, highlighting the ongoing search for more potent and selective inhibitors. These studies not only contribute to medical therapeutics but also to the understanding of molecular interactions and drug design (Toque et al., 2008).

Host-Guest Interactions

The interaction between sildenafil and cyclodextrins has been studied to enhance the solubility of sildenafil, a key factor in its bioavailability and therapeutic efficacy. This research underscores the importance of host-guest chemistry in pharmaceutical sciences, offering insights into drug formulation strategies (Suwandecha et al., 2017).

properties

IUPAC Name

4-hydroxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4S/c1-3-4-10-12-13(20(2)19-10)15(22)18-14(17-12)9-7-8(25(16,23)24)5-6-11(9)21/h5-7,21H,3-4H2,1-2H3,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHOUVFSCFLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611624
Record name (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride

CAS RN

139756-27-7
Record name (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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